Cas no 1934432-59-3 (Tert-Butyl 7-amino-1H-indole-1-carboxylate)

Tert-Butyl 7-amino-1H-indole-1-carboxylate is a protected indole derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position and an amino substituent at the 7-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The Boc group enhances stability, facilitating handling and storage, while the free amino group allows for further functionalization through coupling or modification reactions. Its structural features make it valuable for constructing complex heterocyclic frameworks. The compound is typically used under controlled conditions, with purity and reactivity optimized for synthetic applications. Proper handling and storage under inert conditions are recommended to preserve its integrity.
Tert-Butyl 7-amino-1H-indole-1-carboxylate structure
1934432-59-3 structure
Product Name:Tert-Butyl 7-amino-1H-indole-1-carboxylate
CAS No:1934432-59-3
MF:C13H16N2O2
MW:232.2783
MDL:MFCD29762128
CID:4671327
PubChem ID:92134500
Update Time:2025-06-14

Tert-Butyl 7-amino-1H-indole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 7-amino-1H-indole-1-carboxylate
    • FCH4273098
    • AK675636
    • AX8276198
    • AKOS030626666
    • BS-16396
    • tert-Butyl7-amino-1H-indole-1-carboxylate
    • tert-butyl 7-aminoindole-1-carboxylate
    • CS-0163055
    • SCHEMBL21055656
    • MFCD29762128
    • 1934432-59-3
    • C73678
    • Tert-Butyl 7-amino-1H-indole-1-carboxylate
    • MDL: MFCD29762128
    • Inchi: 1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-7-9-5-4-6-10(14)11(9)15/h4-8H,14H2,1-3H3
    • InChI Key: QXGGCXHBMSJUSV-UHFFFAOYSA-N
    • SMILES: O(C(N1C=CC2C=CC=C(C1=2)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 232.121177757g/mol
  • Monoisotopic Mass: 232.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 57.2

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Tert-Butyl 7-amino-1H-indole-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1934432-59-3)Tert-Butyl 7-amino-1H-indole-1-carboxylate
Order Number:A1143640
Stock Status:in Stock
Quantity:25.0g/10.0g/5.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:57
Price ($):1822.0/729.0/407.0
Email:sales@amadischem.com

Additional information on Tert-Butyl 7-amino-1H-indole-1-carboxylate

Comprehensive Overview of Tert-Butyl 7-amino-1H-indole-1-carboxylate (CAS No. 1934432-59-3): Properties, Applications, and Industry Insights

Tert-Butyl 7-amino-1H-indole-1-carboxylate (CAS No. 1934432-59-3) is a specialized organic compound gaining significant attention in pharmaceutical and agrochemical research. This indole derivative, characterized by its tert-butyl carboxylate and 7-amino functional groups, serves as a versatile building block in synthetic chemistry. With a molecular formula of C13H16N2O2, this compound exhibits unique reactivity patterns that make it valuable for constructing complex molecular architectures.

The growing interest in indole-based compounds stems from their prevalence in biologically active molecules. Researchers frequently search for "indole derivatives in drug discovery" or "7-substituted indole applications," reflecting the compound's relevance in modern medicinal chemistry. Its tert-butyl protecting group enhances stability during synthetic transformations, addressing common challenges in multi-step organic synthesis workflows.

From a synthetic perspective, Tert-Butyl 7-amino-1H-indole-1-carboxylate offers several advantages. The carboxylate moiety provides a handle for further functionalization, while the amino group at the 7-position enables diverse coupling reactions. Recent publications highlight its use in creating "heterocyclic scaffolds for kinase inhibitors" - a hot topic in oncology research. Analytical data shows consistent purity profiles (typically >95% by HPLC), meeting stringent requirements for pharmaceutical intermediates.

Environmental and regulatory considerations for this compound align with green chemistry principles. Unlike some traditional intermediates, it doesn't require heavy metal catalysts for preparation. The synthetic community shows increasing interest in "sustainable indole synthesis methods," and this compound's efficient preparation routes (often involving palladium-catalyzed amination) contribute to reduced waste generation. Stability studies indicate proper storage conditions (2-8°C under inert atmosphere) to maintain optimal performance.

Industrial applications of CAS 1934432-59-3 extend beyond pharmaceuticals. Agrochem researchers utilize similar structures in developing novel "plant growth regulators" and "eco-friendly pesticides." The compound's balanced lipophilicity (LogP ~2.1) makes it particularly useful for formulations requiring controlled bioavailability. Patent analyses reveal growing IP activity around related structures, especially for "crop protection chemicals" and "biodegradable agrochemicals."

Quality control protocols for Tert-Butyl 7-amino-1H-indole-1-carboxylate typically involve advanced characterization techniques. NMR spectroscopy (particularly 1H and 13C) confirms structural integrity, while mass spectrometry verifies molecular weight (232.28 g/mol). These analytical methods address frequent queries about "indole compound characterization" and "carbamate stability testing." The compound's crystalline form (melting point 98-102°C) facilitates purification and handling in industrial settings.

Emerging research directions include exploring this compound's potential in materials science. The indole core's electron-rich nature makes it interesting for "organic electronic materials" development. Some studies investigate its incorporation into "conductive polymers" or "photoactive coatings." These applications leverage the compound's conjugated system while modifying its properties through the versatile tert-butoxycarbonyl (Boc) group.

Market trends indicate steady demand growth for high-purity 7-aminoindole derivatives, driven by pharmaceutical outsourcing and increased R&D spending. Suppliers emphasize "custom synthesis services" and "scale-up capabilities" for such intermediates. The global market for advanced pharmaceutical intermediates, including this compound, is projected to expand at 6-8% CAGR through 2030, reflecting its importance in modern drug development pipelines.

For researchers working with CAS 1934432-59-3, proper handling procedures ensure optimal results. While not classified as hazardous, standard laboratory precautions (gloves, eye protection) are recommended. Solubility data (soluble in DMSO, DMF; moderately soluble in ethanol) assists in experimental planning. These practical considerations address common search queries like "indole derivative solubility" and "Boc-protected amine handling."

Future developments may focus on catalytic asymmetric versions of this scaffold, responding to the pharmaceutical industry's need for "chiral indole building blocks." The compound's structural features position it well for such innovations. Continuous process improvements and alternative synthetic routes remain active research areas, particularly for cost-effective large-scale production while maintaining high purity standards.

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Amadis Chemical Company Limited
(CAS:1934432-59-3)Tert-Butyl 7-amino-1H-indole-1-carboxylate
A1143640
Purity:99%/99%/99%
Quantity:25.0g/10.0g/5.0g
Price ($):1822.0/729.0/407.0
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